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Compound of Interest

Compound Name: PSB-17365

Cat. No.: B610312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of PSB-17365, a potent and G protein-biased agonist of the G protein-coupled receptor

84 (GPR84). This document details the quantitative data from key experiments, outlines the

methodologies for these experiments, and visualizes the relevant biological pathways and

experimental workflows.

Introduction to PSB-17365 and GPR84
GPR84 is a G protein-coupled receptor primarily expressed in immune cells and is implicated in

inflammatory processes. Its activation is linked to various signaling pathways, making it a

potential therapeutic target for inflammatory diseases. PSB-17365, a 6-((4-

bromophenethyl)amino)pyrimidine-2,4(1H,3H)-dione, has emerged from a series of 6-

(ar)alkylamino-substituted uracil derivatives as a highly potent and selective GPR84 agonist. A

key feature of PSB-17365 is its biased agonism, showing a preference for the G protein

signaling pathway over the β-arrestin recruitment pathway. This guide delves into the structural

modifications of the uracil scaffold that led to the discovery of PSB-17365 and govern its

activity and bias.

Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative data for PSB-17365 and its key analogs,

highlighting the impact of structural modifications on their potency at the human GPR84
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receptor in two key functional assays: inhibition of cAMP accumulation (a measure of Gαi

activation) and β-arrestin 2 recruitment.

Compoun
d

R Group
pEC50
(cAMP
Assay)

EC50
(cAMP
Assay)
[nM]

pEC50 (β-
arrestin
Assay)

EC50 (β-
arrestin
Assay)
[nM]

Bias
Factor

PSB-17365

4-

Bromophe

nethyl

8.60 ± 0.11 2.5 7.00 ± 0.07 100
1.3 (20-fold

selective)

PSB-16434

4-

Chlorophe

nethyl

8.15 ± 0.08 7.1 6.28 ± 0.06 520
1.9 (79-fold

selective)

Analog 1 Phenethyl 7.64 ± 0.05 23 6.40 ± 0.09 400 1.3

Analog 2

4-

Fluorophen

ethyl

7.96 ± 0.06 11 6.40 ± 0.10 400 1.6

Analog 3

4-

Methylphe

nethyl

7.60 ± 0.07 25 6.22 ± 0.08 600 1.4

Analog 4

4-

Methoxyph

enethyl

7.40 ± 0.09 40 6.10 ± 0.07 790 1.3

PSB-1584 Hexyl 8.30 ± 0.04 5.0 8.50 ± 0.05 3.2 0

6-OAU Octyl 7.34 ± 0.06 46 7.22 ± 0.05 60 0.1

Data extracted from Pillaiyar, T. et al. J. Med. Chem. 2018, 61 (9), 4077–4099.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR data table.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 6-((4-Bromophenethyl)amino)pyrimidine-
2,4(1H,3H)-dione (PSB-17365)
A mixture of 6-aminouracil (1.0 eq), 4-bromophenethyl bromide (1.2 eq), and anhydrous

potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) is stirred at 80 °C

for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction

mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed

with water, and then purified by column chromatography on silica gel using a gradient of

dichloromethane and methanol to afford the final product, PSB-17365.

Cyclic AMP (cAMP) Accumulation Assay
The Gαi-mediated inhibition of cAMP production was measured using the LANCE® Ultra cAMP

Kit (PerkinElmer).

Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in Dulbecco's

Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL

penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

Assay Procedure:

Cells are harvested and resuspended in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM

IBMX, and 0.1% BSA, pH 7.4).

A cell suspension of 2,000-5,000 cells/well is added to a 384-well white opaque

microplate.

Serial dilutions of the test compounds are added to the wells, followed by the addition of

forskolin (final concentration of 1 µM) to stimulate adenylyl cyclase.

The plate is incubated for 30 minutes at room temperature.

Eu-cAMP tracer and ULight™-anti-cAMP antibody are added according to the

manufacturer's protocol.

After a 1-hour incubation at room temperature, the time-resolved fluorescence resonance

energy transfer (TR-FRET) signal is measured using a suitable plate reader with excitation
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at 320 nm and emission at 665 nm and 615 nm.

Data Analysis: The ratio of the fluorescence intensities at 665 nm and 615 nm is calculated.

The data are normalized to the response of forskolin alone (0% inhibition) and the baseline

(100% inhibition). The pEC50 values are determined by nonlinear regression analysis using

a sigmoidal dose-response model.

β-Arrestin Recruitment Assay
The recruitment of β-arrestin 2 to the activated GPR84 was quantified using the PathHunter®

β-Arrestin Assay (DiscoverX).

Cell Line: A CHO-K1 cell line stably co-expressing the ProLink™ (PK)-tagged GPR84 and

the Enzyme Acceptor (EA)-tagged β-arrestin 2 is used.

Assay Procedure:

Cells are seeded into 384-well white-walled, clear-bottom microplates and incubated

overnight.

The culture medium is removed, and the cells are treated with serial dilutions of the test

compounds in the assay buffer.

The plates are incubated for 90 minutes at 37 °C.

PathHunter® detection reagents are added to each well.

The plates are incubated for 60 minutes at room temperature.

Chemiluminescence is measured using a plate reader.

Data Analysis: The luminescence signal is normalized to the maximum response of a

reference agonist. The pEC50 values are calculated using a four-parameter logistic equation.

Visualizations
Signaling Pathway of GPR84 Activation by PSB-17365
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Caption: GPR84 signaling cascade upon activation by PSB-17365.

Experimental Workflow for cAMP Accumulation Assay
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure-Activity
Relationship of PSB-17365]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610312#understanding-the-structure-activity-
relationship-of-psb-17365]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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